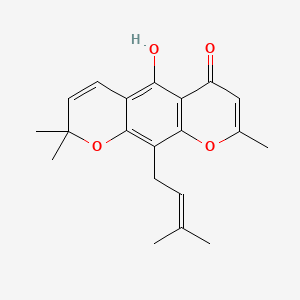
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is a chemical compound known for its unique structure and properties It is a derivative of benzoquinolizinium, characterized by the presence of hydroxyl groups at the 8 and 9 positions and a methyl group at the 7 position The bromide ion is associated with the quinolizinium cation, forming a salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzoquinolizinium precursor.
Hydroxylation: Introduction of hydroxyl groups at the 8 and 9 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at the 7 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of Bromide Salt: The final step involves the formation of the bromide salt by reacting the quinolizinium cation with a bromide source, such as hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced quinolizinium rings.
Substitution: Various substituted quinolizinium compounds depending on the nucleophile used.
科学的研究の応用
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the quinolizinium ring play crucial roles in its binding and activity. The compound can interfere with enzymatic reactions, such as hydroxylation, and affect cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, chloride
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, iodide
- 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, sulfate
Uniqueness
8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide is unique due to its specific bromide ion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the bromide ion can also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
特性
CAS番号 |
21852-25-5 |
|---|---|
分子式 |
C14H12BrNO2 |
分子量 |
306.15 g/mol |
IUPAC名 |
7-methylbenzo[b]quinolizin-5-ium-8,9-diol;bromide |
InChI |
InChI=1S/C14H11NO2.BrH/c1-9-12-8-15-5-3-2-4-11(15)6-10(12)7-13(16)14(9)17;/h2-8,17H,1H3;1H |
InChIキー |
DWNIXHARVTYMBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
正規SMILES |
CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-] |
同義語 |
GPA 1734 GPA-1734 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


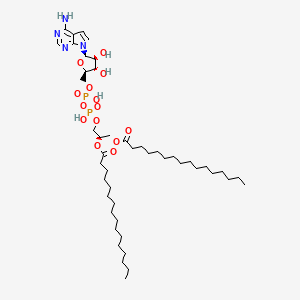
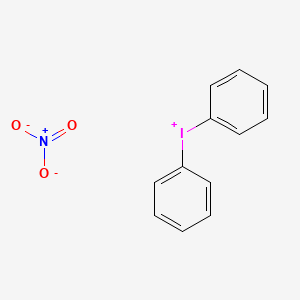

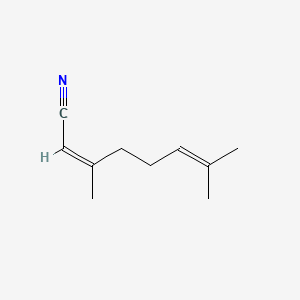
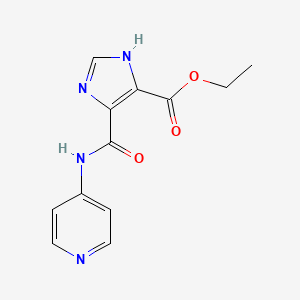
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
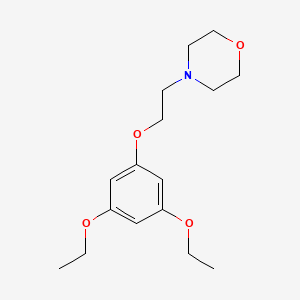
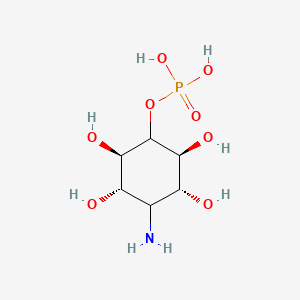

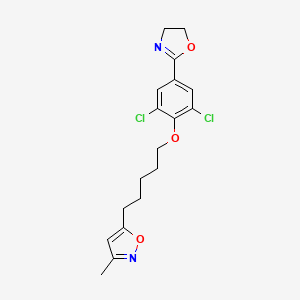
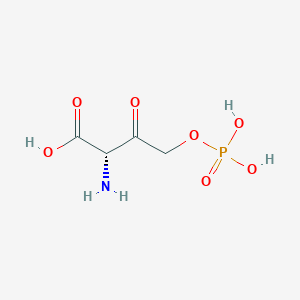
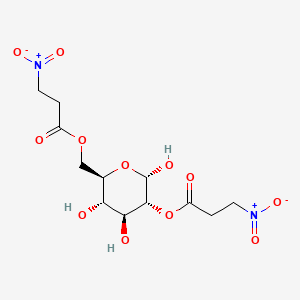
![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)
